
4-(5-Oxo-5-phenyl-1,3-pentadienyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Oxo-5-phenyl-1,3-pentadienyl)benzenesulfonamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Phenyl-1,3-pentadien-5-one-4-sulfonamide or PPDPS. It is a yellow crystalline powder that has a molecular weight of 325.37 g/mol and a melting point of 177-179°C.
作用機序
The mechanism of action of PPDPS is not fully understood. However, studies have shown that PPDPS can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. In addition, PPDPS can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PPDPS has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to a decrease in the production of bicarbonate ions, resulting in a decrease in the pH of the blood. In addition, inhibition of carbonic anhydrase activity can lead to a decrease in the production of aqueous humor, resulting in a decrease in intraocular pressure. The anti-inflammatory properties of PPDPS can lead to a decrease in the production of pro-inflammatory cytokines, resulting in a decrease in inflammation.
実験室実験の利点と制限
PPDPS has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. In addition, PPDPS has good solubility in organic solvents, making it easy to handle in lab experiments. One limitation is that PPDPS is not very stable and can decompose over time, making it difficult to store for long periods.
将来の方向性
There are several future directions for the study of PPDPS. One direction is to investigate the potential of PPDPS as a drug candidate for the treatment of various diseases such as cancer and inflammatory diseases. Another direction is to investigate the potential of PPDPS as a material for the development of organic electronics. Finally, further studies are needed to fully understand the mechanism of action of PPDPS and its biochemical and physiological effects.
合成法
PPDPS can be synthesized through a reaction between 4-chlorobenzenesulfonyl chloride and 4-phenyl-1,3-pentadien-5-one in the presence of a base such as pyridine. The reaction takes place at room temperature and the product is obtained through crystallization.
科学的研究の応用
PPDPS has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, PPDPS has been investigated for its anticancer properties. Studies have shown that PPDPS can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, PPDPS has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In biochemistry, PPDPS has been studied for its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibiting the activity of carbonic anhydrase can lead to the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and osteoporosis.
In material science, PPDPS has been investigated for its potential applications in the development of organic electronics. PPDPS has been shown to have good solubility in organic solvents, making it a potential candidate for the development of organic semiconductors.
特性
製品名 |
4-(5-Oxo-5-phenyl-1,3-pentadienyl)benzenesulfonamide |
|---|---|
分子式 |
C17H15NO3S |
分子量 |
313.4 g/mol |
IUPAC名 |
4-[(1E,3E)-5-oxo-5-phenylpenta-1,3-dienyl]benzenesulfonamide |
InChI |
InChI=1S/C17H15NO3S/c18-22(20,21)16-12-10-14(11-13-16)6-4-5-9-17(19)15-7-2-1-3-8-15/h1-13H,(H2,18,20,21)/b6-4+,9-5+ |
InChIキー |
HUWZFVXNSFIUHG-REZHQCRGSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C=C/C2=CC=C(C=C2)S(=O)(=O)N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)S(=O)(=O)N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

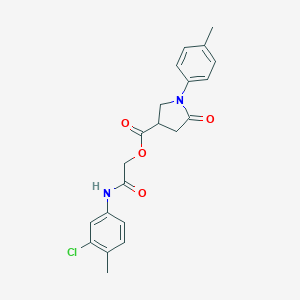
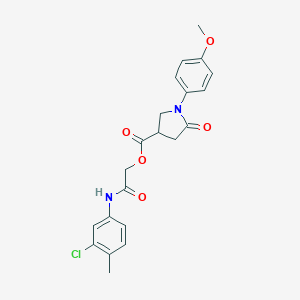
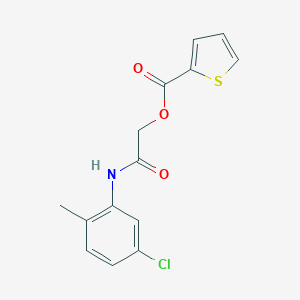

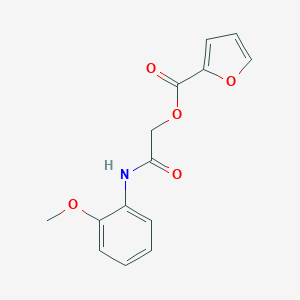
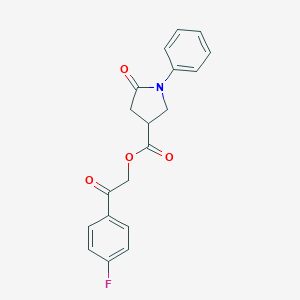
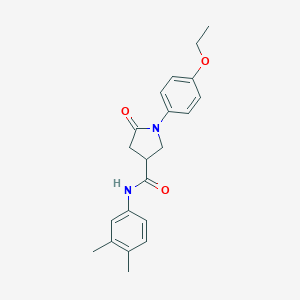

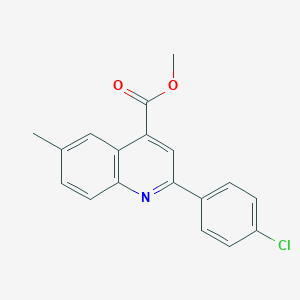

![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)